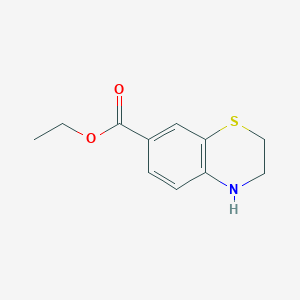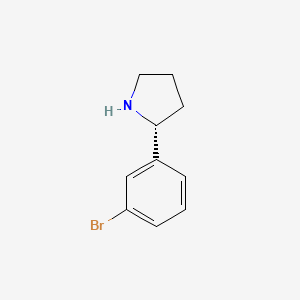
(2R)-2-(3-bromophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R)-2-(3-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H13BrClN . It is also known as “1-(3-Bromophenyl)pyrrolidine, HCl” and has a molecular weight of 262.57392 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a bromophenyl group . The exact structure can be represented by the SMILES notation: OC(=O)CCC1=CC(Br)=CC=C1 .Physical And Chemical Properties Analysis
“this compound” is a compound that should be stored in a sealed, dry environment at room temperature . It is insoluble in water .Scientific Research Applications
Synthesis and Antitumor Activity
One of the primary applications of compounds related to "(2R)-2-(3-bromophenyl)pyrrolidine" is in the synthesis of antitumor agents. For instance, the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with thienoyl side chains demonstrated potent antitumor activity, selectively inhibiting the proliferation of cells expressing folate receptors and the proton-coupled folate transporter over the reduced folate carrier. This activity is linked to the inhibition of β-glycinamide ribonucleotide formyltransferase, an enzyme crucial for nucleotide biosynthesis in cancer cells (Wang et al., 2011).
Photoredox Catalysis and Light-Mediated Synthesis
Research on compounds with a this compound structure also extends into the realm of photoredox catalysis. A study demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated annulation, showcasing the potential of these compounds in light-induced organic synthesis (Das, Ghosh, & Koenig, 2016). Another example includes the use of a luminescent zirconium(IV) complex for visible light photoredox catalysis, emphasizing the versatility of pyrrolidine derivatives in facilitating various chemical transformations (Zhang, Petersen, & Milsmann, 2016).
Chemical Synthesis and Reactivity Studies
Further applications involve the synthesis and reactivity studies of novel heterocyclic molecules, where compounds similar to "this compound" serve as key intermediates or reactants. For instance, the synthesis of complex molecules like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one demonstrates the reactivity of these compounds and their potential in creating biologically active molecules (Murthy et al., 2017).
Enantioselective Synthesis and Biological Applications
Additionally, the enantioselective synthesis of pyrrolidine derivatives highlights the importance of these compounds in creating substances with potential therapeutic applications, such as antithrombin agents. The synthesis of enantiomerically pure pyrrolidine derivatives, followed by molecular docking studies, suggests their role as potential inhibitors of thrombin, an enzyme crucial in the blood coagulation process (Ayan et al., 2013).
properties
IUPAC Name |
(2R)-2-(3-bromophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVFEHVSIYTIO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

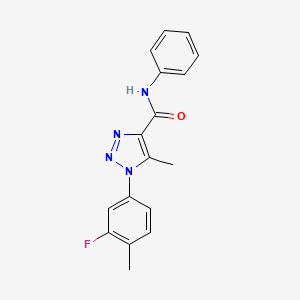
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)
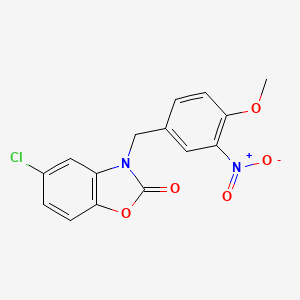
![2-(4-chlorophenoxy)-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2867248.png)
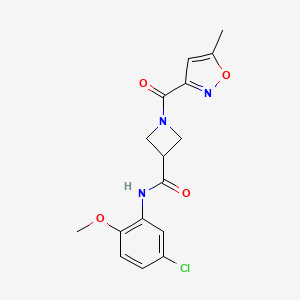

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)
![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)


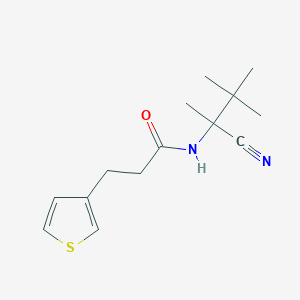
![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
